molecular formula C15H18BrN3O2 B2869610 2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide CAS No. 1235330-41-2

2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide

Cat. No.: B2869610
CAS No.: 1235330-41-2
M. Wt: 352.232
InChI Key: PYSOIWORAHMCHR-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is to react 3,5-dimethyl-1H-pyrazole with 2-bromo-5-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also help in optimizing reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromate ester.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Using reducing agents like iron powder or hydrogen gas.

  • Substitution: : Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

  • Oxidation: : Bromate esters.

  • Reduction: : Amines.

  • Substitution: : Various substituted benzamides.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for cross-coupling reactions.

Biology

The pyrazole ring in this compound is known for its biological activity. It can be used in the development of new drugs targeting various diseases.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of antileishmanial and antimalarial drugs. Its ability to interact with biological targets makes it a candidate for further research in drug discovery.

Industry

In material science, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which 2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxybenzamide

  • 2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide

Uniqueness

The uniqueness of 2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide lies in its specific substitution pattern on the benzamide ring, which can influence its biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2/c1-10-8-11(2)19(18-10)7-6-17-15(20)13-9-12(21-3)4-5-14(13)16/h4-5,8-9H,6-7H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSOIWORAHMCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=C(C=CC(=C2)OC)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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